molecular formula C4H2BrClN2 B1381580 4-Bromo-5-chloropyrimidine CAS No. 1261628-82-3

4-Bromo-5-chloropyrimidine

Cat. No. B1381580
CAS RN: 1261628-82-3
M. Wt: 193.43 g/mol
InChI Key: JQJJHFUJRMYKQC-UHFFFAOYSA-N
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Description

4-Bromo-5-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It has an average mass of 193.429 Da and a monoisotopic mass of 191.908981 Da .


Synthesis Analysis

While specific synthesis methods for 4-Bromo-5-chloropyrimidine were not found, a method for synthesizing a similar compound, 5-Bromo-2, 4-dichloropyridine, has been reported . This method uses 2-amino-4-thloropyridine as a starting raw material, and through a bromination reaction, a key intermediate is obtained with a yield greater than 80%. The 5-Bromo-2, 4-dichloropyridine is then obtained through diazotization and chlorination, with a total yield greater than 50% .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, substituted at the 4th and 5th positions by bromine and chlorine atoms respectively .

Scientific Research Applications

Organic Photochromic Materials

4-Bromo-5-chloropyrimidine is utilized in the synthesis of organic photochromic materials . These materials exhibit a change in color when exposed to light, and this property is reversible. Such materials are promising for high-density storage and fluorescence switching applications. They can be designed with structural photoreversibility and excellent fluorescence modulation properties.

Fluorescent Molecular Switches

The compound is used to create fluorescent molecular switches . These switches have the ability to change their fluorescence emission intensity under different lighting conditions, such as UV and visible light. This makes them suitable for bioimaging technology, where they can help in visualizing biological processes.

Pyrazolinone Derivatives

4-Bromo-5-chloropyrimidine is a key component in the preparation of pyrazolinone derivatives . These derivatives have photoreversible color change properties and are explored for their potential in ultra-high-density optical information storage and molecular light opening.

Drug Development

The pyridinesulfonamide fragment, which can be derived from 4-Bromo-5-chloropyrimidine, is significant in drug development . It has applications in creating novel drugs, and the stereostructures of its derivatives are researched for their pharmacological properties.

properties

IUPAC Name

4-bromo-5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJHFUJRMYKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261628-82-3
Record name 4-bromo-5-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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